3-[benzyl(methyl)amino]-4H-thiochromen-4-one
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Overview
Description
3-[benzyl(methyl)amino]-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. Thiochromones are sulfur-containing analogs of chromones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyl and methylamino groups in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the use of thiochromone derivatives, which are functionalized at specific positions to introduce the benzyl and methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromones depending on the nucleophile used.
Scientific Research Applications
3-[benzyl(methyl)amino]-4H-thiochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antileishmanial activity and other therapeutic properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[benzyl(methyl)amino]-4H-thiochromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the benzyl and methylamino groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Thiochromone: The parent compound without the benzyl and methylamino groups.
Thioflavone: A related compound with a different substitution pattern on the thiochromone ring.
Benzothiopyran: Another sulfur-containing heterocycle with similar structural features.
Uniqueness
3-[benzyl(methyl)amino]-4H-thiochromen-4-one is unique due to the presence of both benzyl and methylamino groups, which enhance its chemical reactivity and potential biological activities. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-18(11-13-7-3-2-4-8-13)15-12-20-16-10-6-5-9-14(16)17(15)19/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLKDVIVPQDLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CSC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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